N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of oxazole, pyrimidine, and pyrrolidine rings, making it a complex and potentially versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the oxazole and pyrimidine rings, followed by their coupling through a sulfanyl linkage. Common reagents and conditions used in these reactions may include:
Oxazole formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimidine formation: This often involves the condensation of a β-dicarbonyl compound with a nitrogen-containing reagent.
Coupling reaction: The final step involves the formation of the sulfanyl linkage, which can be facilitated by thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: The compound may bind to and inhibit the activity of specific enzymes.
Receptor modulation: It may interact with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide: can be compared to other heterocyclic compounds with similar ring structures, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and the presence of a sulfanyl linkage, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-10-6-11(18-21-10)17-13(20)8-22-14-7-12(15-9-16-14)19-4-2-3-5-19/h6-7,9H,2-5,8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMXRXPBDBIVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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